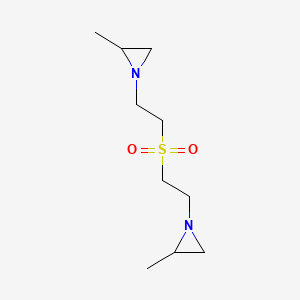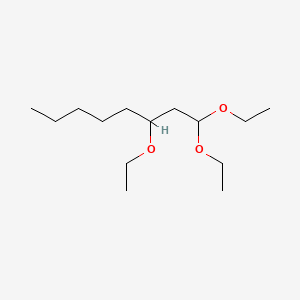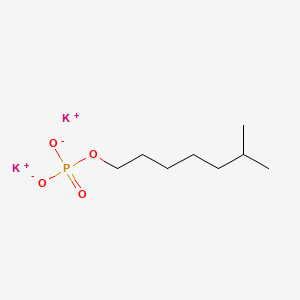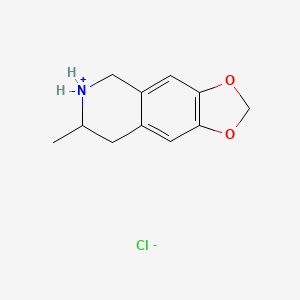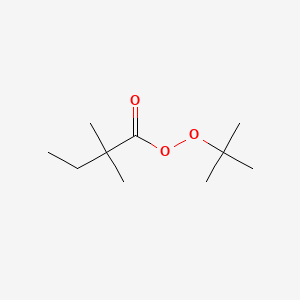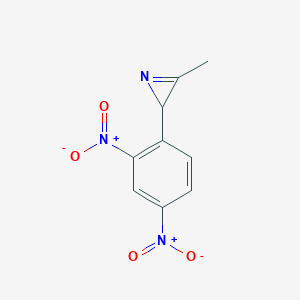
2,6-Difluoro-3-chloro-4-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2,6-difluoro-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative. This compound is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a pyridine ring. The unique combination of these substituents imparts distinctive physical and chemical properties to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
One common method is the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . Another approach involves the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .
Industrial Production Methods
Industrial production of this compound often relies on the direct fluorination method or the building-block method, depending on the desired target compound . The direct fluorination method involves the use of fluorinating agents such as cesium fluoride (CsF) or sulfur tetrafluoride (SF4) to introduce fluorine atoms into the pyridine ring .
化学反应分析
Types of Reactions
3-Chloro-2,6-difluoro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) under basic conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.
科学研究应用
3-Chloro-2,6-difluoro-4-(trifluoromethyl)pyridine has several scientific research applications:
Biology: The compound’s unique properties make it useful in the study of biological systems and the development of bioactive molecules.
Medicine: It is employed in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of crop-protection products and other industrial chemicals.
作用机制
The mechanism of action of 3-chloro-2,6-difluoro-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s ability to interact with biological molecules through hydrogen bonding and other non-covalent interactions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Chloro-4-(trifluoromethyl)pyridine: This compound is similar in structure but lacks the additional fluorine atoms at the 2 and 6 positions.
2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound has two chlorine atoms and one trifluoromethyl group, making it structurally similar but with different substitution patterns.
5,6,8-Trifluoroquinolines: These compounds contain multiple fluorine atoms and a quinoline ring, offering similar chemical properties.
Uniqueness
3-Chloro-2,6-difluoro-4-(trifluoromethyl)pyridine is unique due to its specific combination of chlorine, fluorine, and trifluoromethyl groups attached to a pyridine ring. This unique structure imparts distinctive physical and chemical properties, making it valuable in various applications, particularly in the development of agrochemicals and pharmaceuticals .
属性
分子式 |
C6HClF5N |
|---|---|
分子量 |
217.52 g/mol |
IUPAC 名称 |
3-chloro-2,6-difluoro-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C6HClF5N/c7-4-2(6(10,11)12)1-3(8)13-5(4)9/h1H |
InChI 键 |
ZMJLUWZDJQGOOP-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(N=C1F)F)Cl)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



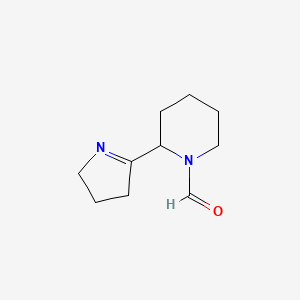

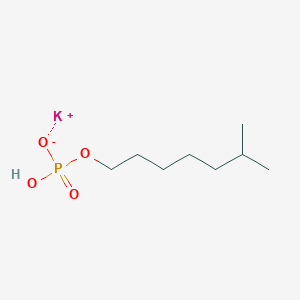
![[1-[[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]azanium;chloride](/img/structure/B13759040.png)
